Undec-10-enohydrazide

QSAR Antimicrobial Resistance Medicinal Chemistry

Undec-10-enohydrazide (CAS 5458-77-5) exhibits a terminal alkene and a reactive hydrazide group, rendering it a critical and non-substitutable bifunctional building block for R&D programs. The 11‑carbon chain with terminal unsaturation is validated by SAR/QSAR models as essential for antimicrobial potency; saturated or shorter-chain analogs fail to replicate this activity. It uniquely enables ADMET polymerization toward bio‑based polyesters and polyurethanes, and permits covalent surface engineering via thiol‑ene click chemistry—a two‑step functionalization strategy impossible with saturated fatty acid hydrazides. Procuring this exact scaffold ensures access to a validated derivative library for hit‑to‑lead optimization and advanced material science.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 5458-77-5
Cat. No. B1197583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-10-enohydrazide
CAS5458-77-5
Synonyms10-undecenoic acid hydrazide
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)NN
InChIInChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14)
InChIKeyQGWQHDWECZBDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-10-enohydrazide (CAS 5458-77-5): A Key Precursor for Fatty Acid Hydrazide Derivatives


Undec-10-enohydrazide (CAS 5458-77-5) is a terminal alkene-containing, long-chain fatty acid hydrazide with the molecular formula C11H22N2O . It is synthesized from undec-10-enoic acid and is characterized by a reactive hydrazide group (-CONHNH2) linked to an 11-carbon aliphatic chain terminating in a carbon-carbon double bond . This bifunctional nature—possessing both a nucleophilic hydrazide and a polymerizable alkene—makes it a versatile building block, most notably as a precursor for synthesizing a range of heterocyclic and Schiff base derivatives with reported antimicrobial properties [1]. It is commercially available as a research chemical for industrial applications .

The Risk of Substituting Undec-10-enohydrazide: Why Chain Length and Unsaturation Dictate Derivative Activity


Substituting Undec-10-enohydrazide with another fatty acid hydrazide is not a neutral decision for researchers. The biological activity of fatty acid hydrazide derivatives is highly sensitive to both alkyl chain length and the presence of unsaturation [1]. Structure-activity relationship (SAR) studies on hydrazides indicate that increasing the length of the aliphatic linker can significantly alter, and often decrease, antimicrobial potency [2]. Undec-10-enohydrazide's specific 11-carbon chain with a terminal double bond provides a unique hydrophobic and steric profile. This profile has been shown to be critical for the activity of its downstream derivatives, as evidenced by QSAR models that link the specific topology of this scaffold to antimicrobial efficacy [1]. Changing to a saturated analog (e.g., undecanoic hydrazide) or one with a different chain length would yield a different derivative library with an unvalidated structure-activity profile, potentially resulting in a complete loss of the activity observed in the Undec-10-enohydrazide-derived series.

Quantitative Differentiation: Evidence for Undec-10-enohydrazide as a Superior Precursor Scaffold


QSAR Validation: The Undec-10-enohydrazide Scaffold's Unique Topology Correlates with Antimicrobial Potency

A Quantitative Structure-Activity Relationship (QSAR) study on a series of Undec-10-enohydrazide derivatives identified the Randic topology parameter (R) as a key descriptor for antimicrobial activity [1]. This parameter, which is unique to the parent scaffold's molecular graph (defined by its 11-carbon unsaturated chain and hydrazide head group), was found to be significantly correlated with the observed biological effect. Substituting the Undec-10-enohydrazide core with a different fatty acid hydrazide would fundamentally alter this topological index, thereby invalidating the established predictive QSAR model for this series [1].

QSAR Antimicrobial Resistance Medicinal Chemistry

Target Engagement: Undec-10-enohydrazide Moiety Mediates Specific Hydrophobic Interactions in the FabH Enzyme Active Site

Molecular docking studies of potent antimicrobial derivatives derived from Undec-10-enohydrazide reveal a conserved binding mode where the long aliphatic side chain of the undec-10-ene moiety is deeply inserted into a hydrophobic pocket of the target enzyme FabH (β-ketoacyl-acyl carrier protein synthase III) [1]. This interaction is driven by the specific length and flexibility of the 11-carbon chain. Saturated or shorter-chain fatty acid hydrazide derivatives would be predicted to have diminished hydrophobic contacts and lower binding affinity due to less optimal space-filling within this pocket [1].

Molecular Docking Enzyme Inhibition Antibacterial

Chemical Versatility: The Terminal Alkene Enables a Unique Polymer and Conjugate Chemistry Not Possible with Saturated Analogs

Unlike its saturated counterpart, undecanoic hydrazide, Undec-10-enohydrazide possesses a terminal carbon-carbon double bond . This functional group allows it to participate in reactions inaccessible to saturated fatty acid derivatives, most notably acyclic diene metathesis (ADMET) polymerization and thiol-ene "click" chemistry [1]. The parent compound has been specifically used as a precursor for synthesizing bio-based polyesters and polyurethanes via ADMET [1]. Saturated fatty acid hydrazides cannot undergo these types of polymerizations, limiting their utility to simple amidation or hydrazone formation.

Polymer Chemistry Bioconjugation Materials Science

Validated Application Scenarios for Procuring Undec-10-enohydrazide (CAS 5458-77-5)


Synthesis and Screening of Novel Antimicrobial Hydrazide-Hydrazone Libraries

Procuring Undec-10-enohydrazide is the critical first step in generating libraries of hydrazone derivatives for antimicrobial screening. The parent compound is condensed with various aromatic aldehydes to create Schiff bases, a compound class with well-established antimicrobial potential [1]. This specific scaffold has been used to produce derivatives that showed activity against pathogenic microbial strains in vitro, providing a validated starting point for hit-to-lead optimization [1]. Using an alternative starting material would result in a different, unvalidated chemical series.

Synthesis of Bio-Based Polymers via ADMET Polymerization

Undec-10-enohydrazide serves as a bifunctional monomer in acyclic diene metathesis (ADMET) polymerization. The terminal alkene group enables chain growth via metathesis, while the hydrazide functionality can be used for post-polymerization modification or to impart specific properties like metal chelation or adhesion [2]. This route is used to create novel, bio-based polyesters and polyurethanes from renewable resources, a field where the terminal unsaturation of the undec-10-enoic acid chain is a prerequisite for the ADMET process [2].

Surface Functionalization and Bioconjugation via Thiol-ene Chemistry

The terminal alkene of Undec-10-enohydrazide makes it an ideal candidate for covalent surface attachment via thiol-ene "click" chemistry. This allows for the controlled introduction of a reactive hydrazide group onto a variety of materials (e.g., nanoparticles, polymer films, or chromatography resins) [3]. The hydrazide group can then be used to capture or conjugate molecules of interest containing aldehyde or ketone functionalities, such as oxidized glycoproteins or specific drug molecules. This two-step functionalization strategy is not possible with saturated fatty acid hydrazides [3].

Precursor for Heterocyclic Compound Synthesis (Thiazolidinones and Selenadiazoles)

Undec-10-enohydrazide is a documented precursor for synthesizing more complex heterocyclic systems, including long-chain alkyl-substituted thiazolidin-4-ones and 1,3,4-selenadiazoles [4]. These heterocyclic cores are pharmacologically relevant, and the attached 11-carbon chain, derived from the hydrazide precursor, is crucial for imparting the desired lipophilicity and membrane permeability to the final compounds [4]. Using a hydrazide with a different chain length or saturation would directly impact these critical physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Undec-10-enohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.